molecular formula C16H10Cl2N2OS B11681072 3-chloro-N'-[(E)-(4-chlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(E)-(4-chlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B11681072
M. Wt: 349.2 g/mol
InChI Key: KGGKZMSFDKWUGM-DJKKODMXSA-N
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Description

3-chloro-N’-[(E)-(4-chlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a chlorophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-(4-chlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 4-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(E)-(4-chlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-(4-chlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N’-[(E)-(4-chlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of both chloro and benzothiophene moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H10Cl2N2OS

Molecular Weight

349.2 g/mol

IUPAC Name

3-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(6-8-11)9-19-20-16(21)15-14(18)12-3-1-2-4-13(12)22-15/h1-9H,(H,20,21)/b19-9+

InChI Key

KGGKZMSFDKWUGM-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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